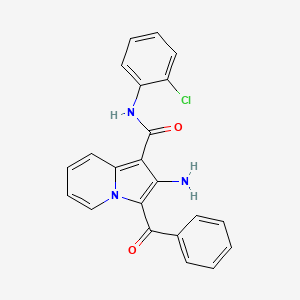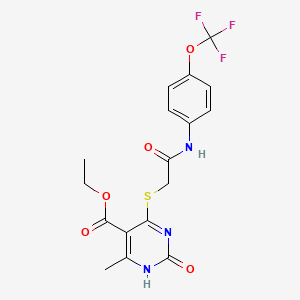![molecular formula C13H11NO4S B2864470 1-Nitro-4-[(phenylsulfonyl)methyl]benzene CAS No. 34063-53-1](/img/structure/B2864470.png)
1-Nitro-4-[(phenylsulfonyl)methyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Nitro-4-[(phenylsulfonyl)methyl]benzene is a chemical compound with the molecular formula C13H11NO4S . It has a molecular weight of 277.301 .
Synthesis Analysis
The synthesis of nitro compounds like 1-Nitro-4-[(phenylsulfonyl)methyl]benzene can be achieved in several ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines .Molecular Structure Analysis
The molecular structure of 1-Nitro-4-[(phenylsulfonyl)methyl]benzene consists of a benzene ring with a nitro group (-NO2) and a phenylsulfonyl methyl group attached to it .Applications De Recherche Scientifique
Chemical Synthesis and Reactions
- "1-Nitro-4-[(phenylsulfonyl)methyl]benzene" serves as a precursor in the synthesis of heterocyclic compounds, including the formation of novel open-chain structures and linear nitroalkylsulfones through reactions with substituted hydrazines and aroylhydrazines. These reactions demonstrate the compound's versatility in generating new chemical entities under different conditions, contributing to the development of new synthetic pathways in organic chemistry (Lapshina et al., 2012).
Crystallography and Structural Analysis
- The study of the crystal structure of derivatives of "1-Nitro-4-[(phenylsulfonyl)methyl]benzene," such as N‐(4‐Nitrophenyl)methanesulfonamide, provides insights into their geometric parameters and potential biological activity. The presence of a nitro group and how it affects the space group of the compound is crucial for understanding its reactivity and interaction with biological receptors, which is essential for drug design and material science (Gowda et al., 2007).
Electrocyclic Reactions and Derivative Formation
- Electrocyclic reactions involving "1-Nitro-4-[(phenylsulfonyl)methyl]benzene" and its derivatives highlight its utility in synthesizing ring-fused homo- and heteroaromatic derivatives. This is particularly significant in organic synthesis where the compound acts as a precursor to aromatic or heteroaromatic compounds with challenging substitution patterns. The thermal electrocyclic rearrangement processes it undergoes offer a pathway to synthesize complex molecules under mild conditions, which is valuable in pharmaceutical and material sciences (Bianchi et al., 2003).
Pesticidal Activity Potential
- The synthesis of tribromomethyl phenyl sulfone derivatives from "1-Nitro-4-[(phenylsulfonyl)methyl]benzene" indicates its potential application in developing novel pesticides. The ability to create structures with a halogenmethylsulfonyl moiety, which is present in many active herbicides and fungicides, showcases the compound's relevance in agricultural chemistry for the development of new pest control solutions (Borys et al., 2012).
Continuous-Flow Synthesis
- "1-Nitro-4-[(phenylsulfonyl)methyl]benzene" has been employed in continuous-flow processes for the selective nitration of 1-methyl-4-(methylsulfonyl)benzene, demonstrating high yields and efficiency. The use of continuous-flow reactors for chemical synthesis offers advantages in terms of safety, scalability, and environmental impact, making this compound relevant for industrial applications (Yu et al., 2016).
Propriétés
IUPAC Name |
1-(benzenesulfonylmethyl)-4-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4S/c15-14(16)12-8-6-11(7-9-12)10-19(17,18)13-4-2-1-3-5-13/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPRBJNYHZJWBGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Nitro-4-[(phenylsulfonyl)methyl]benzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-((5-((pyridin-2-ylmethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2864387.png)
![2-[3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2864389.png)


![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2,6-difluorobenzamide](/img/structure/B2864394.png)
![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-4-(trifluoromethyl)benzamide](/img/structure/B2864396.png)

![N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-methyl-1H-pyrazol-5-yl}prop-2-enamide](/img/structure/B2864398.png)


![3-[[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-2-methyl-4,5,6,7-tetrahydroindazole](/img/structure/B2864403.png)
![2-[(4-bromophenyl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B2864404.png)
![N,N-dimethyl-2-{thieno[2,3-d]pyrimidin-4-yloxy}cyclopentan-1-amine](/img/structure/B2864409.png)
![2-[3-(4-Methylphenyl)-4-oxoquinazolin-2-yl]sulfanylethanesulfonyl fluoride](/img/structure/B2864410.png)